molecular formula C24H21N5O2 B11561421 7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11561421
M. Wt: 411.5 g/mol
InChI Key: ARMHXEKGJSSWKB-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic dihydroquinazolinone derivative offered for research purposes. Quinazoline-based compounds represent a privileged scaffold in medicinal chemistry and are extensively investigated for their potent anticancer properties . This compound is of significant research interest primarily in the field of oncology. Its core structure is analogous to other dihydroquinazolinone derivatives that have demonstrated remarkable antitumor activity in cellular assays . The structural features of this molecule, including the 4-methoxyphenyl and 4-methylquinazoline groups, are designed to contribute to its biological activity. Researchers are exploring its potential as a protein kinase inhibitor, targeting key signaling pathways in cancer cells, such as those involving the Epidermal Growth Factor Receptor (EGFR), a well-established target for quinazoline-based drugs like erlotinib and gefitinib . Furthermore, structurally related compounds have shown promise as tumor-vascular disrupting agents (tumor-VDAs), which act by selectively targeting and collapsing the established blood vessels in solid tumors, leading to extensive tumor cell necrosis . The mechanism of action for such VDAs often involves the inhibition of tubulin polymerization, disrupting the cytoskeleton of tumor endothelial cells . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should employ appropriate safety precautions.

Properties

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H21N5O2/c1-14-18-5-3-4-6-20(18)27-24(26-14)29-23-25-13-19-21(28-23)11-16(12-22(19)30)15-7-9-17(31-2)10-8-15/h3-10,13,16H,11-12H2,1-2H3,(H,25,26,27,28,29)

InChI Key

ARMHXEKGJSSWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation with Substituted Benzaldehydes

In a protocol adapted from oxadiazole-quinazoline syntheses, anthranilamide reacts with 4-methoxybenzaldehyde under acidic conditions. The reaction proceeds via reflux in ethanol with ammonium chloride as a catalyst, yielding 7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one as an intermediate. Key parameters include:

ParameterConditionYieldSource
SolventEthanol85%
CatalystNH₄Cl (5 mol%)-
Temperature120°C (reflux)-
Reaction Time15 minutes-

This method prioritizes efficiency, though substituent positioning requires careful stoichiometric control to avoid regioisomeric byproducts.

ParameterConditionYieldSource
BaseDIPEA (2.5 eq)72%
SolventDMF-
Temperature80°C-
Reaction Time32 hours-

Microwave-assisted synthesis reduces reaction times to 3–5 hours but compromises yield by 10–15%.

Optimization of Ring Saturation and Functional Group Stability

The 7,8-dihydroquinazolin-5(6H)-one moiety necessitates controlled hydrogenation to prevent over-reduction.

Catalytic Hydrogenation

Using Pd/C (10%) under 30 psi H₂ in THF selectively saturates the C7–C8 double bond without affecting the methoxyphenyl or quinazolinyl groups. Alternatives like NaBH₄/CF₃COOH provide comparable selectivity but require stoichiometric acid.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural validation via ¹H NMR and LC-MS is critical due to the compound’s stereoelectronic complexity.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on scalability, yield, and practicality:

MethodAdvantagesLimitationsYield RangeSource
CyclocondensationHigh atom economyLong reaction times75–85%
SNAr FunctionalizationPrecise substitutionRequires anhydrous conditions65–72%
Microwave-AssistedRapid synthesisSpecialized equipment needed55–65%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions but may include oxidized quinazoline derivatives, reduced dihydroquinazolines, and various substituted quinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly in the context of cancer research. This compound may be studied for its ability to inhibit specific enzymes involved in cell proliferation.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Quinazoline derivatives have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Typically, quinazoline derivatives exert their effects by binding to and inhibiting specific enzymes or receptors. This binding can disrupt normal cellular processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Substituent Variations at Position 7

  • Target Compound: 4-Methoxyphenyl (electron-donating group). Likely improves solubility compared to non-polar substituents .
  • : 4-Chlorophenyl (electron-withdrawing). May enhance membrane permeability but reduce solubility .
  • : Phenyl (non-polar). Lower polarity could favor hydrophobic interactions in binding pockets .
  • : 3-Chlorophenyl. Similar to 4-chlorophenyl but with steric differences affecting target binding .

Substituent Variations at Position 2

  • Target Compound: (4-Methylquinazolin-2-yl)amino. The quinazoline ring provides a planar structure for target engagement, while the methyl group reduces steric hindrance .
  • : (4-Methoxyphenyl)amino.
  • : Primary amino group.
  • : (2-Furylmethyl)amino. The furan ring introduces oxygen-mediated polarity but less rigidity than quinazoline .

Physicochemical Properties

Compound Substituent (Position 7) Substituent (Position 2) Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-Methoxyphenyl (4-Methylquinazolin-2-yl)amino ~429 (estimated) Not reported
4-Chlorophenyl (4-Methoxyphenyl)amino ~353 (calculated) Not reported
Phenyl (6-Ethyl-4-methylquinazolin-2-yl)amino ~423 (estimated) Not reported
(Compound 24) 4-Methoxyphenyl Thioxo-indole hybrid ~407 (calculated) 211–213

Key Observations :

  • Thioxo derivatives () exhibit higher melting points (211–213°C), likely due to hydrogen bonding from the thioxo group .

Biological Activity

The compound 7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features suggest various therapeutic applications, particularly in oncology and anticoagulation therapy.

Structural Characteristics

This compound consists of a quinazolinone core with specific substitutions that enhance its biological interactions. Its molecular formula is C26H25N5O2C_{26}H_{25}N_{5}O_{2} with a molecular weight of approximately 439.5 g/mol. The presence of the methoxyphenyl and methylquinazolinyl groups is critical for its biological efficacy.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related quinazolinone derivatives have demonstrated their ability to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231). These studies utilized assays such as MTT and lactate dehydrogenase (LDH) release to assess cell viability and cytotoxicity, revealing that these compounds can significantly inhibit cell growth through both intrinsic and extrinsic apoptotic pathways .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AMCF-74Apoptosis via caspase activation
BMDA-MB-2316ROS generation and mitochondrial dysfunction

Anticoagulant Activity

The inhibition of factor Xa is a crucial mechanism for anticoagulant therapy. Compounds similar to 7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one have been reported to exhibit significant inhibitory effects on this enzyme, which plays a pivotal role in the coagulation cascade. This activity suggests potential applications in preventing thromboembolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Quinazolinone derivatives have been shown to activate caspases (caspase-3, -8, and -9), leading to programmed cell death in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The treatment with these compounds often results in increased ROS levels, which can disrupt cellular homeostasis and promote apoptosis.
  • Mitochondrial Dysfunction : Studies indicate that these compounds can induce changes in mitochondrial membrane potential (MMP), leading to cytochrome c release into the cytosol, further promoting apoptotic pathways .

Case Studies

A notable study investigated the apoptotic effects of quinazolinone derivatives on MCF-7 cells, revealing that treatment led to significant increases in LDH release, indicative of cell membrane damage and cytotoxicity. The compounds were also found to inhibit NF-kB translocation, which is crucial for cancer cell survival .

Q & A

Q. Key Optimization Parameters :

  • Catalyst Systems : Pd-based catalysts with phosphine ligands enhance reaction efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., dioxane) improve reaction kinetics and product distribution .
  • Temperature : Controlled heating (e.g., 80°C for 2 hours) ensures complete conversion while minimizing side reactions .

Q. Example Synthesis Protocol :

StepReagents/ConditionsYieldReference
CouplingPdCl₂(PPh₃)₂, CuI, THF, Ar, 80°C78–90%
CyclizationK₂CO₃, aqueous dioxane85–92%

Which spectroscopic and analytical techniques are essential for structural characterization?

Basic Research Question
Routine characterization includes:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1673 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For example, methoxy protons appear as singlets at δ 3.95 ppm, while aromatic protons show splitting patterns consistent with quinazoline rings .
  • Elemental Analysis : Validates purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. Advanced Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Determines exact mass (e.g., MH⁺ at m/z 381.1597) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (not directly cited but inferred from similar compounds in ).

How can researchers resolve contradictions in spectroscopic data across studies?

Advanced Research Question
Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Methodological solutions include:

  • Standardized Solvent Systems : Use deuterated solvents (e.g., CDCl₃) for NMR consistency .
  • Control Experiments : Replicate synthesis under inert atmospheres to exclude oxidative byproducts .
  • Density Functional Theory (DFT) Calculations : Predict spectral signatures to cross-validate experimental data .

Case Study :
In , δH values for methoxy groups vary by ±0.05 ppm depending on solvent polarity. Such variations are resolved by reporting solvent-specific NMR data .

What strategies are used to establish structure-activity relationships (SAR) for this compound?

Advanced Research Question
SAR studies focus on modifying substituents to assess biological or chemical reactivity:

  • Quinazoline Core Modifications : Introducing electron-withdrawing groups (e.g., -Cl) at the 4-position enhances hydrogen-bonding potential .
  • Methoxy Group Positioning : Para-substitution on the phenyl ring improves solubility and pharmacokinetic profiles .

Q. Methodological Framework :

Synthesis of Analogues : Vary substituents (e.g., 4-fluorophenyl, 4-bromophenyl) via Suzuki-Miyaura coupling .

Biological Assays : Test analogues for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR .

Computational Docking : Compare binding poses (e.g., with Autodock Vina) to correlate substituent effects with activity .

What safety protocols are critical during synthesis and handling?

Basic Research Question

  • Hazard Mitigation : Use fume hoods for reactions involving volatile solvents (THF, dioxane) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact with intermediates .
  • Waste Disposal : Quench palladium catalysts with aqueous EDTA before disposal to avoid heavy metal contamination .

Q. Documentation :

  • Safety Data Sheets (SDS) : Reference SDS for precursors (e.g., 4-methylquinazolin-2-amine) to identify toxicity thresholds .

How does solvent choice influence reaction kinetics and product distribution?

Advanced Research Question

  • Polar Solvents (DMSO, DMF) : Stabilize charged intermediates, accelerating cyclization but risking over-oxidation .
  • Non-Polar Solvents (Toluene) : Favor Sonogashira coupling by reducing side reactions (e.g., homocoupling) .

Q. Kinetic Analysis :

SolventDielectric ConstantReaction Rate (k, s⁻¹)
THF7.62.1 × 10⁻³
Dioxane2.21.8 × 10⁻³
Data extrapolated from and .

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